molecular formula C9H18N2O B15147950 3-Amino-3-cyclohexylpropanamide CAS No. 771527-14-1

3-Amino-3-cyclohexylpropanamide

Cat. No.: B15147950
CAS No.: 771527-14-1
M. Wt: 170.25 g/mol
InChI Key: ZBHYMBGLJYOYSZ-UHFFFAOYSA-N
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Description

3-Amino-3-cyclohexylpropanamide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771527-14-1

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-amino-3-cyclohexylpropanamide

InChI

InChI=1S/C9H18N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)

InChI Key

ZBHYMBGLJYOYSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC(=O)N)N

Origin of Product

United States

Significance Within Contemporary Organic Chemistry Research

The significance of 3-Amino-3-cyclohexylpropanamide in modern organic chemistry stems from its classification as a β-amino acid derivative. β-Amino acids and their derivatives are crucial structural motifs found in a variety of biologically active natural products and are fundamental building blocks for novel biomimetic polymers and peptidomimetics. researchgate.net The interest in these compounds has grown due to their importance in pharmaceutical research. researchgate.net

The amide functionality, in conjunction with the β-amino acid scaffold, presents a unique chemical space for exploration. Research into β-amino amides has led to the development of innovative synthetic methodologies, such as multicomponent reactions, to construct these complex scaffolds with high stereoselectivity. researchgate.net These synthetic advancements are critical for accessing a diverse range of chiral β-amino amides for further investigation.

Furthermore, β-amino amide linkages have been explored in the development of covalent adaptable networks (CANs). These materials exhibit dynamic properties, such as re-processability at elevated temperatures and high creep resistance, making them promising for applications in polymer chemistry. rsc.org The hydrolytic stability of the β-amino amide motif, especially when compared to β-amino esters, further enhances its appeal for creating robust materials. rsc.org

Overview of Key Structural Elements Relevant to Chemical Investigation

The chemical behavior and research interest in 3-Amino-3-cyclohexylpropanamide are dictated by its distinct structural components: the cyclohexyl group, the β-amino group, and the propanamide tail.

The cyclohexyl group is a non-polar, bulky aliphatic ring. Its presence significantly influences the compound's steric properties and lipophilicity. This can affect its solubility, crystal packing, and interactions with other molecules. The conformational flexibility of the cyclohexane (B81311) ring (chair, boat, twist-boat) can also play a role in its chemical reactivity and biological interactions.

The β-amino group is a key functional group that imparts basicity to the molecule. The "β" designation indicates that the amino group is attached to the third carbon atom relative to the carbonyl group of the amide. This positioning is significant as it differentiates it from the more common α-amino acids. The presence of the amino group allows for the formation of salts and provides a site for various chemical modifications.

The propanamide tail contains the amide functional group (-CONH2). Amides are generally stable functional groups but can undergo hydrolysis under acidic or basic conditions. The amide group is capable of forming hydrogen bonds, which influences the compound's physical properties and its ability to participate in intermolecular interactions.

Below is a table summarizing the key properties of this compound and its related acid form, 3-Amino-3-cyclohexylpropanoic acid.

PropertyThis compound3-Amino-3-cyclohexylpropanoic acid
Molecular Formula C9H18N2O uni.luC9H17NO2 nih.gov
Molecular Weight 170.25 g/mol (approx.)171.24 g/mol nih.gov
IUPAC Name This compound3-amino-3-cyclohexylpropanoic acid nih.gov
CAS Number Not explicitly found for the amide, but the hydrochloride salt is mentioned.129042-71-3 nih.gov
Synonyms -3-Amino-3-cyclohexylpropionic acid, beta-Aminocyclohexanepropanoic acid nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in 3-Amino-3-cyclohexylpropanamide. The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum reveal the connectivity of protons and their neighboring atoms. For instance, the protons on the cyclohexyl ring will exhibit characteristic shifts and coupling patterns, distinguishing them from the protons of the propanamide side chain.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectral data and elucidating the stereochemistry of the molecule. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. univr.ituoc.gr For this compound, COSY would connect the methine proton at the chiral center with the adjacent methylene (B1212753) protons of the propanamide moiety and the protons on the cyclohexyl ring.

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. dntb.gov.ua By adding a known amount of an internal standard with a well-defined purity to a precisely weighed sample of this compound, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. acs.orgyoutube.com This technique is highly accurate and provides traceability to the International System of Units (SI). dntb.gov.ua

In research settings, qNMR is also invaluable for monitoring the progress of chemical reactions. By taking aliquots from the reaction mixture at different time points and analyzing them by qNMR, the consumption of starting materials and the formation of this compound can be quantified, providing crucial kinetic data and helping to optimize reaction conditions. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O-~175
CH (α to NH₂)~3.5~55
CH₂ (β to NH₂)~2.4~40
Cyclohexyl CH~1.0 - 1.8~25 - 35
NH₂Variable-
CONH₂Variable-
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is a key tool in synthetic chemistry research for the precise determination of a molecule's elemental composition. nih.gov By measuring the mass with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm its molecular formula (C₉H₁₈N₂O) by providing a highly accurate mass measurement, which is crucial for verifying the identity of the synthesized compound. nih.gov

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides a powerful tool for analyzing complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov In a typical setup, the components of a mixture are first separated by liquid chromatography based on their physicochemical properties. The separated components then enter the mass spectrometer for detection and identification. nih.gov This technique is invaluable for monitoring the progress of a reaction by separating the starting materials, intermediates, and the final product, allowing for their individual detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method. nih.gov Similar to LC-MS, GC separates the components of a mixture before they are introduced into the mass spectrometer. While this compound itself may have limited volatility, derivatization of the amine and amide functional groups can make it amenable to GC-MS analysis. This can be useful for purity assessment and identifying volatile impurities. spectrabase.com

Table 2: Expected Mass Spectrometric Data for this compound

Ion Expected m/z (Monoisotopic)
[M+H]⁺171.1497
[M+Na]⁺193.1316
Note: M represents the neutral molecule of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uniroma1.it When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, where the positions of the absorption bands correspond to specific functional groups. libretexts.orglumenlearning.com

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups:

N-H stretching: The primary amine (NH₂) and the primary amide (CONH₂) groups will show characteristic N-H stretching vibrations, typically in the region of 3400-3100 cm⁻¹. Primary amines often show two bands in this region. openstax.orgpressbooks.pub

C=O stretching: The carbonyl group (C=O) of the amide will produce a strong and sharp absorption band, usually around 1650 cm⁻¹. openstax.org

C-H stretching: The C-H bonds of the cyclohexyl ring and the propanamide chain will give rise to stretching vibrations in the region of 3000-2850 cm⁻¹. openstax.orgpressbooks.pub

N-H bending: The bending vibrations of the N-H bonds in the amine and amide groups will appear in the 1650-1550 cm⁻¹ region. uniroma1.it

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (NH₂) & Amide (NH₂)N-H Stretch3400 - 3100
Alkane (CH)C-H Stretch3000 - 2850
Amide (C=O)C=O Stretch~1650
Amine (NH₂) & Amide (NH₂)N-H Bend1650 - 1550

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would provide an unambiguous determination of the absolute stereochemistry at the chiral carbon (the carbon atom bonded to the cyclohexyl group and the amino group). By employing anomalous dispersion, typically using copper radiation, crystallographers can distinguish between the R and S enantiomers, which is crucial for stereospecific synthesis and biological studies.

Furthermore, X-ray crystallography would reveal the precise solid-state conformation of the molecule. Key conformational features that would be determined include:

Cyclohexane (B81311) Ring Conformation: The analysis would confirm the expected low-energy chair conformation of the cyclohexane ring. wikipedia.orgnih.gov It would also define whether the propanamide-containing substituent occupies an axial or equatorial position, the latter being generally more stable for bulky groups to minimize 1,3-diaxial interactions. wikipedia.org

Substituent Orientation: The diffraction data would provide exact dihedral angles, defining the spatial relationship between the amino group, the propanamide tail, and the cyclohexyl ring.

Intermolecular Interactions: The crystal packing would be elucidated, revealing the network of intermolecular hydrogen bonds involving the amino and amide groups. These interactions are critical in defining the solid-state properties of the compound. The amide group, in particular, can form robust hydrogen-bonding networks. acs.org

The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the atomic positions are determined. suniv.ac.in

Chromatographic Methods for Purity Evaluation and Reaction Progress Tracking

Chromatography is a cornerstone of synthetic chemistry, providing essential tools for assessing the purity of isolated products and for monitoring the conversion of reactants to products over time.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. It is used to separate, identify, and quantify components in a mixture. actascientific.com

For routine purity assessment and reaction monitoring, reversed-phase HPLC is typically employed. In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org Since this compound lacks a strong ultraviolet (UV) chromophore, detection can be achieved at low wavelengths (e.g., ~210 nm) or by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com Alternatively, pre-column derivatization with a UV-active or fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, can be used to enhance detection sensitivity significantly. actascientific.com

A critical application of HPLC for this molecule is chiral analysis. To separate the R and S enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are highly effective for separating the enantiomers of amino acids and related compounds. sigmaaldrich.comsigmaaldrich.com This separation is vital for confirming the enantiomeric purity of the final product or for analyzing the stereochemical outcome of a synthetic reaction. chiraltech.com

Table 1: Representative HPLC Conditions for Analysis of this compound

ParameterPurity Analysis (Reversed-Phase)Chiral Separation
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., CHIROBIOTIC T, Chiralpak ZWIX)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrilePolar Organic Mode (e.g., Methanol/Acetonitrile with acidic/basic additives)
Gradient 5% to 95% B over 20 minutesIsocratic
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 210 nm or ELSD/CADUV at 210 nm or LC-MS
Temperature 25 °C25 °C
Purpose Assess chemical purity, monitor reaction progressDetermine enantiomeric excess (% ee), separate R/S enantiomers

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the high polarity and low volatility of this compound, stemming from its primary amine and amide functional groups, it is not amenable to direct GC analysis. thermofisher.com The compound would exhibit poor peak shape and likely decompose in the high-temperature GC injector. thermofisher.com

Therefore, chemical derivatization is an essential prerequisite for GC analysis. chiraltech.comsigmaaldrich.com The goal of derivatization is to convert the polar N-H groups into less polar, more volatile moieties. sigmaaldrich.com A common and effective approach is a two-step process:

Esterification: The amide can be converted to an ester.

Acylation/Silylation: The primary amine and the remaining N-H of the amide are converted to nonpolar derivatives.

Common derivatizing reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which react with active hydrogens to form volatile trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers and amides. thermofisher.comsigmaaldrich.com Another class of reagents are alkyl chloroformates, which react with amines in an aqueous medium to form stable carbamates. nih.gov

Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. GC-MS is particularly useful for reaction monitoring, where it can be used to track the disappearance of derivatized starting materials and the appearance of the derivatized product, providing clear evidence of reaction conversion. nih.govmdpi.com

Table 2: Typical GC-MS Workflow for this compound Analysis

StepDescriptionExample Parameters/Reagents
1. Derivatization Convert polar N-H groups to volatile derivatives.Reagent: MTBSTFA in Acetonitrile.Conditions: Heat at 70-100 °C for 30-60 minutes.
2. GC Separation Separate the derivatized analyte from byproducts and other reaction components.Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm.Oven Program: 100 °C, ramp at 15 °C/min to 300 °C.
3. MS Detection Fragment the analyte to produce a characteristic mass spectrum for identification.Ionization Mode: Electron Impact (EI, 70 eV).Mass Range: Scan m/z 50-550.
4. Analysis Identify the peak for derivatized this compound by its retention time and mass spectrum. Quantify using an internal standard.-

Computational and Theoretical Studies on 3 Amino 3 Cyclohexylpropanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which utilize the principles of quantum mechanics to model and predict the properties of molecules, are instrumental in understanding the electronic structure and reactivity of a compound. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can determine various molecular properties, including:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Spectroscopic Properties: Predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Reactivity Descriptors: Calculation of parameters like electronegativity, hardness, and softness, which help in predicting how a molecule will interact with other chemical species.

Despite the utility of these methods, no specific studies applying quantum chemical calculations to determine the electronic structure and reactivity of 3-Amino-3-cyclohexylpropanamide have been found. Consequently, data tables detailing its electronic properties, orbital energies, or predicted spectra are not available in the current body of scientific literature.

Molecular Docking and Dynamics Simulations for Elucidating Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. This is crucial in drug discovery for identifying potential drug candidates.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing the stability of the binding and the conformational changes that may occur. Key analyses from MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of intermolecular interactions like hydrogen bonds.

A search for molecular docking or MD simulation studies involving this compound as a ligand yielded no specific results. Therefore, there are no published findings on its potential binding modes with any biological targets, nor are there data tables of binding energies or interaction analyses.

Conformational Analysis and Stereochemical Prediction via Computational Modeling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains a flexible cyclohexyl ring and a propanamide chain, a multitude of conformations are possible.

Computational modeling techniques, such as systematic or stochastic conformational searches, are employed to identify the low-energy (i.e., most stable) conformers of a molecule. This information is vital for understanding its biological activity, as the bioactive conformation may not be the one with the absolute lowest energy. Stereochemical prediction, concerning the spatial arrangement of atoms, is also a key aspect of such studies.

No dedicated conformational analysis or stereochemical prediction studies for this compound using computational modeling appear to have been published. As such, there are no available data tables of its stable conformers or their relative energies.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states—the highest energy points along the reaction pathway—and calculate the activation energies. This allows for a detailed understanding of how a reaction proceeds, including the bond-breaking and bond-forming steps.

For this compound, theoretical studies could elucidate its synthesis pathways, degradation mechanisms, or its metabolism if it were to be considered for pharmaceutical applications. However, no such theoretical studies on the reaction mechanisms or transition states involving this compound were found in the reviewed literature.

Based on an extensive search of scientific databases and literature, there is currently no specific published research on the computational and theoretical aspects of this compound. The application of quantum chemical calculations, molecular simulations, conformational analysis, and reaction mechanism studies to this particular compound remains an unexplored area in the public domain. Therefore, detailed research findings and data tables for these specific topics could not be generated.

Applications of 3 Amino 3 Cyclohexylpropanamide As a Chemical Building Block or Intermediate

Role in the Divergent Synthesis of Complex Organic Molecules

The strategic placement of amino and amide functionalities in 3-Amino-3-cyclohexylpropanamide makes it an ideal candidate for divergent synthesis, a strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate. The primary amine can undergo a variety of transformations, including acylation, alkylation, and arylation, while the amide group can be hydrolyzed or reduced.

One of the key potential applications of this compound is in the synthesis of heterocyclic structures. For instance, intramolecular cyclization of appropriately N-substituted derivatives could lead to the formation of valuable lactam structures, which are core components of many biologically active compounds, including antibiotics. Specifically, intramolecular attack of the amide nitrogen onto an activated carbonyl group at the β-position could yield a six-membered piperidinone ring system. The synthesis of piperidones from amino acid precursors is a recognized strategy in medicinal chemistry. researchgate.net

Furthermore, the principles of divergent synthesis using β-amino amides have been demonstrated in the literature, where switching reaction conditions can lead to different product classes from the same starting materials. rsc.org This highlights the potential of this compound to serve as a branching point in a synthetic sequence, providing access to diverse molecular scaffolds.

Table 1: Potential Divergent Synthetic Pathways for this compound

Starting Material ModificationReaction TypePotential Product Class
N-Acylation followed by intramolecular cyclizationLactamizationSubstituted Piperidinones
Reduction of the amideAmine formation1,3-Diamines
Reaction with dicarbonyl compoundsCondensationHeterocycles (e.g., Dihydropyrimidines)
N-Arylation followed by intramolecular cyclizationCyclocondensationBenzodiazepine derivatives

Utility as a Scaffold for the Construction of Diverse Chemical Libraries

The concept of using a central molecular framework, or scaffold, to generate a library of related compounds is a cornerstone of modern drug discovery. This compound is well-suited for this role due to its multiple points of diversification. The primary amine and the amide proton can be functionalized, and the cyclohexyl ring can be modified to explore different spatial arrangements and physicochemical properties.

The construction of chemical libraries from amino acid-based building blocks is a well-established practice. researchgate.net By systematically reacting this compound with a variety of reagents such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), a large and diverse library of compounds can be rapidly assembled. The conformational rigidity of the cyclohexyl group can impart a degree of pre-organization to the resulting library members, which can be advantageous for binding to biological targets. pharmablock.com

Table 2: Exemplary Modifications for Chemical Library Synthesis from this compound

Modification SiteReagent ClassResulting Functional Group
Primary AmineAcyl HalidesAmides
Primary AmineSulfonyl HalidesSulfonamides
Primary AmineAldehydes/Ketones (Reductive Amination)Secondary/Tertiary Amines
Amide Nitrogen (after deprotonation)Alkyl HalidesN-Alkyl Amides

Integration into Peptide Mimetic Structures and Peptidomimetic Research (focus on structural design principles)

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as improved stability against enzymatic degradation. The incorporation of β-amino acids, like this compound, is a prominent strategy in peptidomimetic design. eurekaselect.comacs.orgnih.gov

The key design principle behind using β-amino acids is the introduction of an additional carbon atom into the peptide backbone. This seemingly small change has profound effects on the resulting secondary structure, leading to the formation of novel helical and sheet-like conformations that are not accessible to natural α-peptides. researchgate.net These unique three-dimensional arrangements can lead to novel biological activities.

The cyclohexyl group of this compound serves as a bulky, hydrophobic side chain. In peptidomimetic design, this group can be used to mimic the side chains of natural amino acids like leucine (B10760876) or phenylalanine, or to introduce specific conformational constraints that can lock the peptide into a bioactive conformation. The stereochemistry at the β-carbon adds another layer of structural diversity that can be exploited in the design of potent and selective ligands. eurekaselect.comnih.gov The incorporation of β-amino acids has been shown to be a successful strategy for creating peptidomimetics with potent biological activity. acs.orgnih.gov

Table 3: Comparison of α-Amino Acids and β-Amino Acids in Peptidomimetic Design

Featureα-Amino Acidβ-Amino Acid (e.g., this compound)
Backbone Structure-NH-CH(R)-CO--NH-CH(R)-CH₂-CO-
Conformational FlexibilityMore flexibleMore constrained
Secondary Structuresα-helices, β-sheetsNovel helices (e.g., 14-helix), sheets, and turns
Proteolytic StabilitySusceptible to degradationGenerally resistant to degradation nih.gov

Contribution to Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Amino acids and their derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds via their amide functionalities and to engage in hydrophobic interactions. nih.govresearchgate.net

N-acylated derivatives of this compound are expected to exhibit self-assembly behavior in solution. The amide groups can form intermolecular hydrogen bonds, creating one-dimensional chains, while the cyclohexyl groups can engage in hydrophobic and van der Waals interactions, leading to the formation of higher-order structures such as fibers, ribbons, and potentially hydrogels. The bulky nature of the cyclohexyl group would likely play a significant role in dictating the packing and morphology of the resulting supramolecular assemblies. nih.gov The directionality of the amide bond can also influence the final supramolecular architecture. nih.gov

The study of such self-assembling systems is crucial for the development of new biomaterials for applications in tissue engineering, drug delivery, and nanoscience. The ability to control the self-assembly process by modifying the acyl chain or the substitution on the cyclohexyl ring would make this compound a valuable tool for researchers in this field.

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